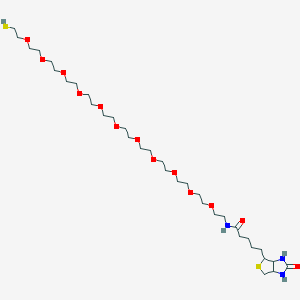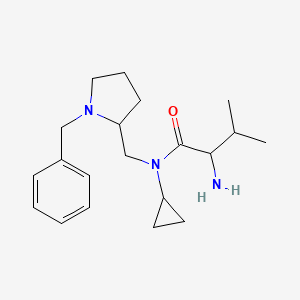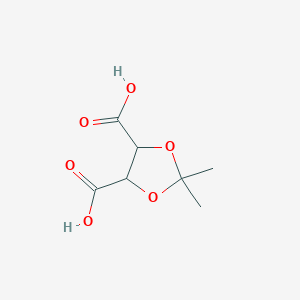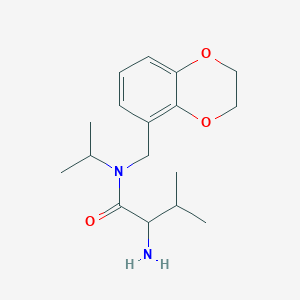
2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3-methyl-N-propan-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-isopropyl-3-methylbutanamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is known for its stability and reactivity, making it a valuable component in chemical synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps. One common method starts with the alkylation of phenolic hydroxyl groups in 2,3-dihydroxybenzoic acid, followed by azidation of the carboxylic acid. This is followed by a Curtius rearrangement, hydrolysis, and salification to yield the desired compound . The overall yield of this process is approximately 35%, and the structure of the product is confirmed using 1H-NMR analysis .
Industrial Production Methods
For large-scale production, the synthetic route is optimized to minimize side reactions and simplify the isolation process. Proper choice of solvent and reaction temperature is crucial to increase yield and purity, making the process suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-isopropyl-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-isopropyl-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-isopropyl-3-methylbutanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the core structure and exhibit similar reactivity and stability.
N-Substituted benzenesulfonamides: Known for their antibacterial and enzyme inhibitory properties.
Uniqueness
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-isopropyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C17H26N2O3/c1-11(2)15(18)17(20)19(12(3)4)10-13-6-5-7-14-16(13)22-9-8-21-14/h5-7,11-12,15H,8-10,18H2,1-4H3 |
Clave InChI |
AGKXMHWJFHWSRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N(CC1=C2C(=CC=C1)OCCO2)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



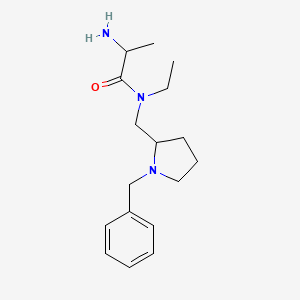
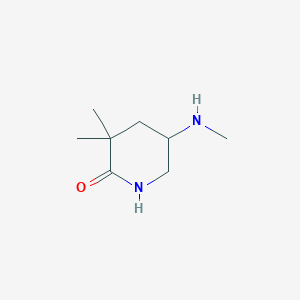
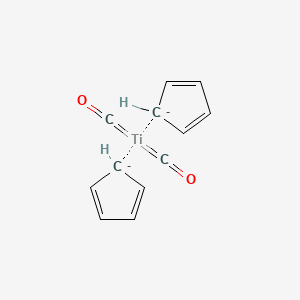
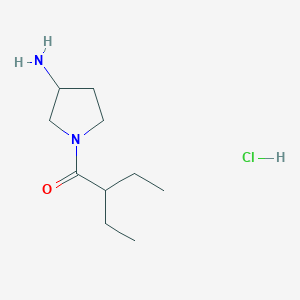
![2-[[3-[(2-Amino-3-sulfanylpropanoyl)amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14787557.png)

![cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]](/img/structure/B14787560.png)
![2-(2-Cyclopropyl-3-ethynylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787578.png)

